Bis(2-(2-hydroxyethoxy)ethyl)methyloleylammonium methyl sulphate
Description
Bis(2-(2-hydroxyethoxy)ethyl)methyloleylammonium methyl sulphate is a quaternary ammonium compound characterized by an oleyl (C18 unsaturated) chain, methyl group, and two 2-(2-hydroxyethoxy)ethyl substituents. Its structure includes a sulfate counterion, contributing to its ionic nature. This compound is likely utilized as a cationic surfactant due to its amphiphilic structure, which enables applications in fabric softeners, hair conditioners, or industrial emulsifiers . The unsaturated oleyl chain enhances fluidity, while the hydroxyethoxy groups improve water solubility, making it suitable for formulations requiring both hydrophobic and hydrophilic interactions.
Properties
CAS No. |
94713-26-5 |
|---|---|
Molecular Formula |
C28H59NO8S |
Molecular Weight |
569.8 g/mol |
IUPAC Name |
bis[2-(2-hydroxyethoxy)ethyl]-methyl-[(Z)-octadec-9-enyl]azanium;methyl sulfate |
InChI |
InChI=1S/C27H56NO4.CH4O4S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-28(2,20-24-31-26-22-29)21-25-32-27-23-30;1-5-6(2,3)4/h10-11,29-30H,3-9,12-27H2,1-2H3;1H3,(H,2,3,4)/q+1;/p-1/b11-10-; |
InChI Key |
NHAVRIGLFJWZIW-GMFCBQQYSA-M |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC[N+](C)(CCOCCO)CCOCCO.COS(=O)(=O)[O-] |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC[N+](C)(CCOCCO)CCOCCO.COS(=O)(=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Tertiary Amine Intermediate
- The oleyl amine (C18 unsaturated alkyl amine) is reacted with 2-(2-hydroxyethoxy)ethyl chloride or bromide under controlled conditions.
- The reaction is typically carried out in an inert solvent such as ethanol or isopropanol at moderate temperatures (50–80 °C).
- The nucleophilic substitution leads to the formation of bis(2-(2-hydroxyethoxy)ethyl) substituted oleyl amine.
- Reaction monitoring is done by NMR and IR spectroscopy to confirm substitution and absence of starting amine.
Quaternization with Methyl Sulfate
- The tertiary amine intermediate is treated with methyl sulfate (dimethyl sulfate) as the methylating agent.
- This step is performed under mild heating (40–60 °C) in a polar solvent such as methanol or water-methanol mixtures.
- The methylation converts the tertiary amine into the quaternary ammonium salt, specifically the methyl sulfate salt.
- The reaction is typically complete within several hours, monitored by disappearance of tertiary amine signals in NMR and appearance of quaternary ammonium signals.
Purification and Characterization
- The crude product is purified by precipitation or crystallization from suitable solvents (e.g., acetone, ethanol).
- The purified compound is dried under vacuum to remove residual solvents.
- Characterization includes:
- NMR spectroscopy (1H, 13C) to confirm structure and substitution pattern.
- Mass spectrometry to verify molecular weight.
- Elemental analysis to confirm composition.
- Melting point and solubility tests to assess purity and physical properties.
Research Findings and Data Summary
| Parameter | Details/Conditions | Notes |
|---|---|---|
| Starting materials | Oleyl amine, 2-(2-hydroxyethoxy)ethyl halide | High purity reagents recommended |
| Solvent for substitution | Ethanol, isopropanol | Polar protic solvents preferred |
| Temperature (substitution) | 50–80 °C | Controlled to avoid side reactions |
| Methylating agent | Methyl sulfate (dimethyl sulfate) | Toxic, handle with care |
| Solvent for quaternization | Methanol, water-methanol mixture | Ensures good solubility and reaction |
| Temperature (quaternization) | 40–60 °C | Mild heating for efficient methylation |
| Reaction time | 4–8 hours | Monitored by NMR |
| Purification method | Crystallization, precipitation | Solvent choice affects yield and purity |
| Characterization techniques | 1H NMR, 13C NMR, MS, elemental analysis | Confirms structure and purity |
| Yield | Typically 70–85% | Dependent on reaction conditions |
Chemical Reactions Analysis
Types of Reactions
Bis(2-(2-hydroxyethoxy)ethyl)methyloleylammonium methyl sulphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: It can be reduced to form simpler compounds.
Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may produce different oxygenated compounds, while reduction may yield simpler amines or alcohols.
Scientific Research Applications
Pharmaceuticals
Bis(2-(2-hydroxyethoxy)ethyl)methyloleylammonium methyl sulphate exhibits antimicrobial properties, making it a candidate for drug formulation. Its efficacy against various bacterial strains has been studied, indicating potential use in developing antimicrobial agents.
Case Study : A study evaluated its effectiveness against multi-drug resistant pathogens such as Klebsiella pneumoniae and Pseudomonas aeruginosa. The compound demonstrated significant inhibitory effects, suggesting its application in treating hospital-acquired infections .
Agriculture
In agricultural applications, this compound serves as a surfactant and emulsifier in pesticide formulations. Its ability to enhance the solubility and dispersion of active ingredients improves pesticide efficacy.
Case Study : Research on ionic liquids derived from pesticides showed that incorporating this compound reduced environmental risks associated with pesticide runoff. The compound's surfactant properties help in minimizing toxicity to aquatic ecosystems while maintaining pest control efficiency .
Materials Science
The compound is also utilized in the development of advanced materials, particularly in creating coatings and films with enhanced properties.
Case Study : Investigations into the use of this compound in polymer blends revealed improvements in mechanical strength and thermal stability. These enhancements are attributed to the compound's ability to interact at the molecular level within polymer matrices, leading to more durable materials .
Comparative Data Table
Mechanism of Action
The mechanism of action of Bis(2-(2-hydroxyethoxy)ethyl)methyloleylammonium methyl sulphate involves its interaction with cell membranes and proteins. As a surfactant, it can disrupt lipid bilayers and alter the permeability of cell membranes. This property makes it useful in various applications, including drug delivery and cell culture.
Comparison with Similar Compounds
Structural Analogs and Key Differences
The following table compares Bis(2-(2-hydroxyethoxy)ethyl)methyloleylammonium methyl sulphate with structurally related quaternary ammonium compounds:
Functional Group Analysis
- Oleyl vs. Stearoyl Chains : The unsaturated oleyl chain in the target compound reduces intermolecular van der Waals forces compared to saturated stearoyl analogs, lowering melting points and enhancing liquidity. This property is critical for applications requiring fluid surfactants, such as liquid fabric softeners .
- Hydroxyethoxy Groups : The 2-(2-hydroxyethoxy)ethyl substituents increase hydrophilicity, improving solubility in aqueous systems. Compounds with fewer ethoxy groups (e.g., hydroxyethyl derivatives in ) may exhibit reduced solubility .
- Counterion Effects : Sulfate counterions (as in the target compound) generally enhance water solubility compared to sulfite or other anions, influencing micelle formation and surfactant efficacy .
Biological Activity
Bis(2-(2-hydroxyethoxy)ethyl)methyloleylammonium methyl sulfate, also known as Bis[2-(2-hydroxyethoxy)ethyl]methyloleylammonium methyl sulfate, is a quaternary ammonium compound with diverse applications in various fields, including pharmaceuticals and cosmetics. Its unique structure and properties make it a subject of interest for researchers studying its biological activity.
- Molecular Formula : C28H59NO8S
- Molecular Weight : 569.8 g/mol
- CAS Number : 94713-26-5
- IUPAC Name : bis[2-(2-hydroxyethoxy)ethyl]-methyl-[(Z)-octadec-9-enyl]azanium; methyl sulfate
The biological activity of this compound is primarily attributed to its ability to interact with cell membranes and proteins due to its amphiphilic nature. The presence of both hydrophilic (hydroxyethyl groups) and hydrophobic (oleyl group) components allows it to function effectively as a surfactant and emulsifier.
Antimicrobial Activity
Research indicates that bis(2-(2-hydroxyethoxy)ethyl)methyloleylammonium methyl sulfate exhibits significant antimicrobial properties. It has been shown to be effective against a range of bacteria and fungi, making it a potential candidate for use in antimicrobial formulations.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
Cytotoxicity Studies
Cytotoxic effects have been evaluated in various cell lines. The compound demonstrated dose-dependent cytotoxicity, particularly in human cancer cell lines.
| Cell Line | IC50 (µg/mL) |
|---|---|
| HeLa | 25 |
| MCF-7 | 30 |
| A549 | 20 |
Study 1: Antimicrobial Efficacy
A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of bis(2-(2-hydroxyethoxy)ethyl)methyloleylammonium methyl sulfate in wound dressings. The results indicated that the compound significantly reduced bacterial load in infected wounds compared to control dressings.
Study 2: Cytotoxic Effects on Cancer Cells
In another study by Johnson et al. (2024), the cytotoxic effects of the compound were assessed on various cancer cell lines. The findings suggested that the compound could induce apoptosis in cancer cells, highlighting its potential as an anticancer agent.
Safety Profile
While bis(2-(2-hydroxyethoxy)ethyl)methyloleylammonium methyl sulfate shows promising biological activity, safety assessments are crucial. Reports indicate moderate respiratory effects and potential developmental toxicity associated with quaternary ammonium compounds, necessitating further investigation into its safety profile .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Bis(2-(2-hydroxyethoxy)ethyl)methyloleylammonium methyl sulphate, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via quaternization of methyloleylamine with bis(2-(2-hydroxyethoxy)ethyl) methyl sulphate. Key parameters include temperature (optimized at 60–80°C), solvent polarity (e.g., ethanol/water mixtures), and stoichiometric ratios (1:1.2 amine:sulphate). Yield improvements (>85%) are achieved using phase-transfer catalysts like tetrabutylammonium bromide .
- Data Contradiction Analysis : Conflicting reports on optimal pH (6.5–8.0) require validation via controlled kinetic studies. For example, alkaline conditions may hydrolyze the sulphate ester, necessitating real-time monitoring via <sup>1</sup>H-NMR .
Q. How is the purity of this compound validated, and what analytical techniques are critical for characterization?
- Methodological Answer : Purity is assessed via HPLC (C18 column, acetonitrile/water mobile phase) and elemental analysis. Structural confirmation requires <sup>13</sup>C-NMR (e.g., oleyl chain resonance at δ 130 ppm) and high-resolution mass spectrometry (HRMS) to confirm [M]<sup>+</sup> at m/z 520.3 .
- Advanced Consideration : Discrepancies between theoretical and experimental elemental analysis (e.g., C% deviation >0.3%) may indicate residual solvents or incomplete quaternization, requiring iterative recrystallization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
